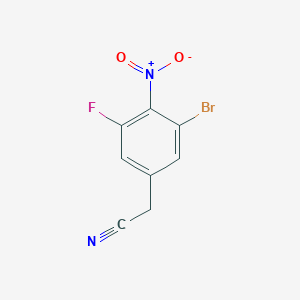
2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrFN2O2 It is a derivative of acetonitrile, featuring a bromine, fluorine, and nitro group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile typically involves multiple steps:
Nitration: The starting material, such as 3-bromo-4-fluoroacetophenone, undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated product is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The presence of the nitro, bromo, and fluoro groups can influence its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoacetonitrile: A simpler analog with only a bromine atom and a nitrile group.
3-Bromo-4-fluorophenylacetonitrile: Lacks the nitro group but has similar structural features.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Contains similar substituents but differs in the functional group attached to the phenyl ring .
Uniqueness
2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile is unique due to the combination of bromine, fluorine, and nitro groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H4BrFN2O2 |
|---|---|
Poids moléculaire |
259.03 g/mol |
Nom IUPAC |
2-(3-bromo-5-fluoro-4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFN2O2/c9-6-3-5(1-2-11)4-7(10)8(6)12(13)14/h3-4H,1H2 |
Clé InChI |
JVDNAKZLRGCZSO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


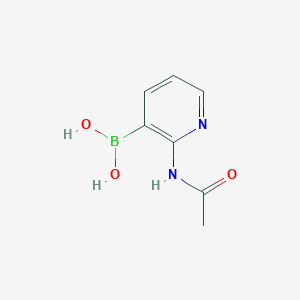
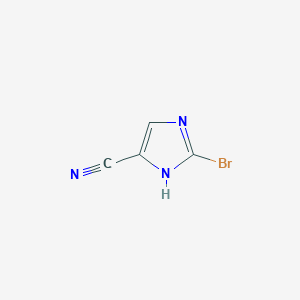
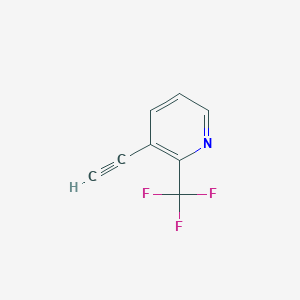
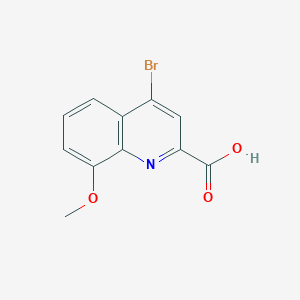
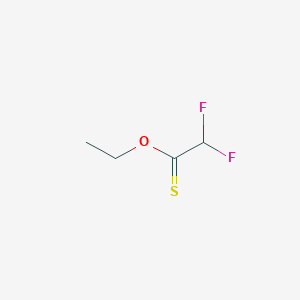
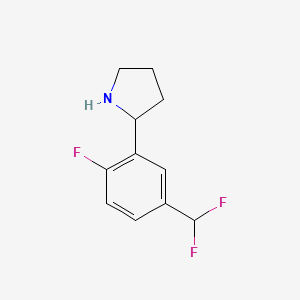
![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)

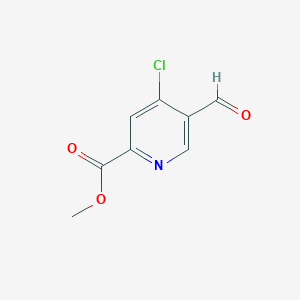
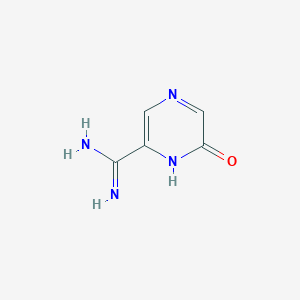
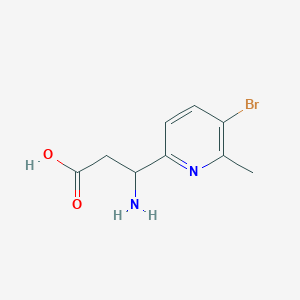
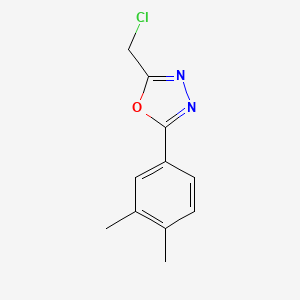
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12969279.png)

